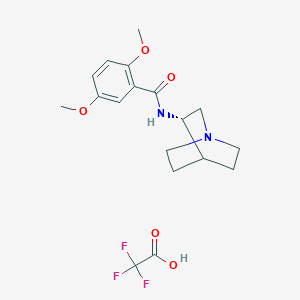

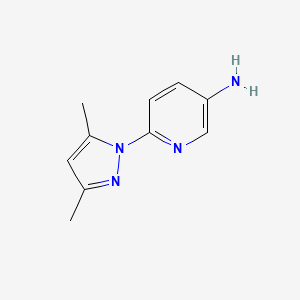

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

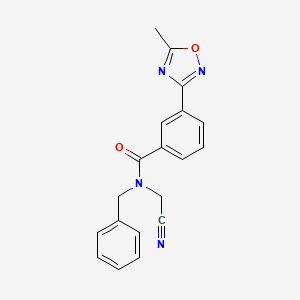

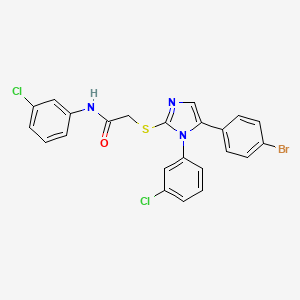

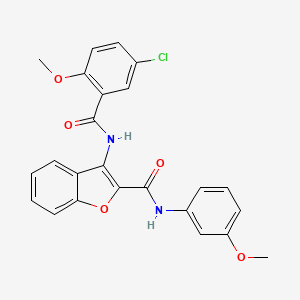

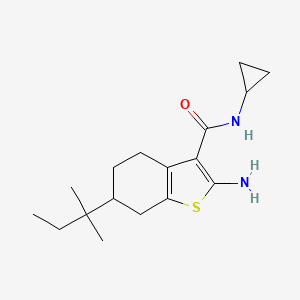

The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has both a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom). The pyrazole ring is substituted with two methyl groups and the pyridine ring has an amine group attached .

Molecular Structure Analysis

The molecular structure of this compound would likely show the connectivity of the atoms as described above. The pyrazole and pyridine rings are likely to be planar, as is common for aromatic systems . The exact geometry around the nitrogen atoms would depend on their hybridization and the groups attached to them .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, similar compounds often participate in reactions typical for amines, pyrazoles, and pyridines. These could include acid-base reactions, electrophilic aromatic substitution, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of nitrogen atoms and the amine group could allow for hydrogen bonding, which would influence its solubility and boiling point. The aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their better antileishmanial activity . This helps in understanding the interaction of these compounds with biological targets and can guide the design of more potent derivatives.

Synthesis of Biologically Active Derivatives

A targeted synthesis of a number of new potentially biologically active derivatives based on 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine has been carried out . These derivatives have shown a pronounced stimulating effect on plant growth .

Ligand for Actinide (III)/Lanthanide (III) Separation

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine has been used as a ligand for actinide (III)/lanthanide (III) separation . This application is particularly important in the field of nuclear waste management.

Wirkmechanismus

Target of Action

Similar compounds have been found to have a broad range of biological activities . For instance, some derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Mode of Action

It is suggested that the compound might interact with its targets through strong h-bonding interactions .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to a wide spectrum of biological activities .

Pharmacokinetics

Similar compounds have shown very high solubility in saline at ph 7, which could potentially impact their bioavailability .

Result of Action

Similar compounds have shown a pronounced stimulating effect on plant growth .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-5-8(2)14(13-7)10-4-3-9(11)6-12-10/h3-6H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISLDWBPLJCQMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,5-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2683639.png)

![N-[4-(difluoromethoxy)phenyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2683641.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2683649.png)

![N-[2-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2683650.png)

![2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2683652.png)

![1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683653.png)

![7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2683659.png)